Ovosiston Ovosiston
Brand Name: Vulcanchem
CAS No.: 8065-91-6
VCID: VC1571047
InChI: InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Molecular Formula: C44H55ClO6
Molecular Weight: 715.4 g/mol

Ovosiston

CAS No.: 8065-91-6

Cat. No.: VC1571047

Molecular Formula: C44H55ClO6

Molecular Weight: 715.4 g/mol

* For research use only. Not for human or veterinary use.

Ovosiston - 8065-91-6

Specification

CAS No. 8065-91-6
Molecular Formula C44H55ClO6
Molecular Weight 715.4 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1
Standard InChI Key VOGVEUAIIKVAOE-VEECZQFMSA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC
SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Introduction

Chemical Composition and Properties

Chemical Structure and Components

Ovosiston is a combination product with the molecular formula C44H55ClO6 and a molecular weight of 715.4 g/mol. This compound is composed of two distinct active pharmaceutical ingredients :

  • Chlormadinone Acetate (CMA) - A progestin and antiandrogen component

  • Mestranol - An estrogenic component

The IUPAC name of the compound is [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .

Physical and Chemical Properties

Based on available data, Ovosiston has the following properties:

PropertyValueReference
Molecular Weight715.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
Exact Mass714.3687172 Da
Topological Polar Surface Area89.9 Ų
Heavy Atom Count51
Complexity1350
Defined Atom Stereocenter Count11
Covalently-Bonded Unit Count2

The compound contains chlormadinone acetate, which is known for its progestogenic and antiandrogenic properties. This component is classified as a progestin and steroidal antiandrogen .

Clinical Applications

Contraception

Ovosiston has been used as an oral contraceptive, with its efficacy derived from the combination of chlormadinone acetate and mestranol. The progestin component (chlormadinone acetate) works by inhibiting ovulation, thickening cervical mucus, and making the endometrium less receptive to implantation, while the estrogenic component (mestranol) helps stabilize the endometrium and enhance the contraceptive effect .

A specific formulation, Sequenz-Ovosiston, appears to be a sequential contraceptive regimen where mestranol (0.1 mg) is administered for 14 days, followed by a combination phase for 7 days .

Treatment of Hirsutism

Clinical research has investigated the use of Ovosiston in treating hirsutism in women. One study reported clinical experiences with Ovosiston for treating hirsutism in 44 women . The antiandrogenic properties of chlormadinone acetate make it particularly suitable for addressing androgen-dependent conditions like hirsutism, which is characterized by excessive growth of terminal hair in women in a male-like pattern .

Pharmacological Effects

Effects on Hormonal System

Chlormadinone acetate, a key component of Ovosiston, functions as a progestin and antiandrogen medication. As an antiandrogen, it blocks the effects of male hormones (androgens) in the body, which can be beneficial in treating conditions like hirsutism. As a progestin, it mimics the effects of progesterone, contributing to its contraceptive efficacy .

The progestogenic activity inhibits gonadotropin secretion, thereby preventing ovulation. The antiandrogenic properties are valuable in treating androgen-dependent conditions and potentially reducing androgenic side effects common to some contraceptives .

Effects on Serum Lipoproteins and Glucose Tolerance

Research has examined the effects of Sequenz-Ovosiston on serum lipoproteins and glucose tolerance. Studies have compared these effects with those of other contraceptives like Minisiston . These investigations are important because hormonal contraceptives can influence metabolic parameters, including lipid profiles and glucose metabolism.

Historical Development and Marketing

Ovosiston has been marketed under various trade names, including:

  • Estirona

  • Femigen

  • Gestranol

  • Sequens

  • Sequence-Ovosiston

  • AK 103

  • Aconcen

  • C-quens

  • Lutestral (French name)

Research Findings and Clinical Studies

Several research studies have investigated various aspects of Ovosiston:

Studies on Hirsutism

Clinical experiences with Ovosiston in treating hirsutism have been documented, with one study reporting on its use in 44 women . This research suggests the compound's utility in managing this androgen-dependent condition.

Metabolic Effects

Research has examined the effects of Sequenz-Ovosiston on serum lipoproteins and glucose tolerance, comparing these effects with those of other contraceptives like Minisiston. A 1988 study by Vesper and Feustel explored these metabolic parameters .

Histological Studies

A 1975 study by Frick and Göretzlehner investigated changes in heparinocytes during the administration of Depositon and Sequenz-Ovosiston, suggesting interest in the compound's effects at the cellular level .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator